molecular formula C21H18N4O3 B6548804 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946366-77-4

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6548804
CAS RN: 946366-77-4
M. Wt: 374.4 g/mol
InChI Key: MNTCYXFGJABRAV-UHFFFAOYSA-N
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Description

The compound “1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many biologically active compounds . The indole nucleus is known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an indole nucleus, a pyridazine ring, and an amide group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Cytotoxic Activity in Cancer Treatment

The compound’s cytotoxic activity has been investigated, particularly against breast cancer cells. Researchers synthesized novel derivatives of this compound and evaluated their efficacy using the XTT assay. Notably, the 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide (6b) demonstrated significant cytotoxicity against MCF-7 breast cancer cells, outperforming the reference drug vinblastine . This promising result suggests its potential as a lead compound for further development in cancer therapy.

Inhibition of RIPK1 (Receptor-Interacting Protein Kinase 1)

Another application involves the compound’s potent inhibition of RIPK1. With a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, it efficiently protects cells from necroptosis. This property could be valuable in preventing necrotic cell death induced by tumor cells .

Dual PDE4/AChE Inhibition for Alzheimer’s Disease

Researchers designed and synthesized 2,3-dihydro-1H-inden-1-ones, including compound 12C. This compound, bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position, showed promise as a dual PDE4/AChE inhibitor. Such inhibitors are relevant for treating Alzheimer’s disease, as they target both phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE) .

Synthesis of Novel Amines

The compound has been used as a precursor for synthesizing novel amines. For instance, the (2,3-dihydro-1H-indol-5-ylmethyl)amine was obtained by deprotecting phthalimide and acetyl groups from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione. Structural characterization was performed using various spectroscopic techniques .

Future Directions

Given the potential biological activities associated with the indole nucleus, this compound could be of interest for further study. Future research could focus on elucidating its exact biological activities, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-19-11-10-17(21(28)22-16-7-2-1-3-8-16)23-25(19)14-20(27)24-13-12-15-6-4-5-9-18(15)24/h1-11H,12-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTCYXFGJABRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

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